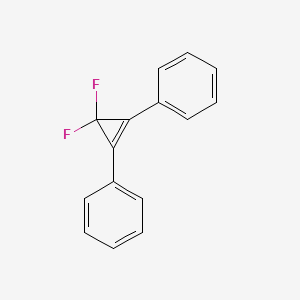

3,3-Difluoro-1,2-diphenylcyclopropene

Description

3,3-Difluoro-1,2-diphenylcyclopropene (CpFluor1a) is a crystalline, thermally stable fluorination reagent belonging to a novel class of deoxyfluorinating agents with an all-carbon scaffold . It is synthesized via difluoromethylenation of diarylalkynes using (chlorodifluoromethyl)trimethylsilane (TMSCF2Cl) as a difluorocarbene source . CpFluor1a and its derivatives (CpFluors) activate alcohols through cyclopropenium cation intermediates, enabling the substitution of hydroxyl groups with fluorine via two distinct pathways:

- Cyclopropenium cation activation for monoalcohol fluorination.

- Cyclopropenone acetal activation for selective monofluorination of 1,2- and 1,3-diols .

The electronic nature of aryl substituents on CpFluors critically influences their reactivity. Electron-donating groups (e.g., methoxy or naphthyl) stabilize the cyclopropenium intermediate, enhancing fluorination efficiency . For example, 4-methoxy-1-naphthyl-substituted CpFluor1i achieves up to 81% yield in alkyl fluoride synthesis, outperforming the parent CpFluor1a (Table 1) .

Properties

Molecular Formula |

C15H10F2 |

|---|---|

Molecular Weight |

228.24 g/mol |

IUPAC Name |

(3,3-difluoro-2-phenylcyclopropen-1-yl)benzene |

InChI |

InChI=1S/C15H10F2/c16-15(17)13(11-7-3-1-4-8-11)14(15)12-9-5-2-6-10-12/h1-10H |

InChI Key |

RBGBOJNMIXGZCB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C2(F)F)C3=CC=CC=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Mechanistic Differences

CpFluors vs. 3,3-Dichlorocyclopropenes :

Dichlorocyclopropenes activate alcohols via cyclopropenium cations for deoxychlorination. However, CpFluors face challenges due to fluoride’s weak nucleophilicity. Fluoride release is achieved through competitive hydrolysis of CpFluors, generating HF in situ . This contrasts with dichlorocyclopropenes, where chloride acts as a superior leaving group .- CpFluors vs. DAST/PhenoFluor: Traditional reagents like DAST (diethylaminosulfur trifluoride) and PhenoFluor rely on sulfur- or nitrogen-based intermediates. CpFluors, however, utilize cyclopropenium cations, offering tunable selectivity for electron-rich positions in diols (Figure 4) .

Reactivity and Selectivity

- Substituent Effects: Electron-rich aryl groups (e.g., methoxy or naphthyl) on CpFluors suppress undesired cyclopropenone acetal pathways, improving fluorination yields . For example, CpFluor1i (4-methoxy-1-naphthyl) yields 81% alkyl fluoride, while CpFluor1a (unsubstituted phenyl) yields <5% under identical conditions .

- Substrate Scope: CpFluors exhibit sensitivity to alcohol electronics, enabling selective fluorination of electron-rich positions in long-chain diols. In contrast, DAST and PhenoFluor favor sterically accessible sites (Figure 4) . For example, in 1,5-pentanediol, CpFluor1i fluorinates the central C3 position (70% yield), whereas DAST and PhenoFluor target terminal positions .

Reaction Conditions and Stability

- Optimized Conditions: CpFluors require polar solvents (e.g., 1,2-dichloroethane) and elevated temperatures (80°C) for efficient fluorination . Prolonged storage in humid environments leads to hydrolysis, forming cyclopropenones, which reduces reactivity .

Stability Comparison :

Unlike thermally labile reagents like DAST, CpFluors are crystalline solids with enhanced stability, facilitating handling and storage .

Complementarity with Other Reagents

CpFluors complement DAST and PhenoFluor in scenarios requiring electronic selectivity. For example:

- Sterically hindered alcohols: PhenoFluor outperforms CpFluors.

- Electron-rich diols : CpFluors achieve superior regioselectivity .

Data Tables

Table 1: Optimization of CpFluor1a in Deoxyfluorination of 3-Phenylpropan-1-ol (2a)

| Entry | Solvent | Temp (°C) | Equiv. CpFluor1a | Yield (%)* |

|---|---|---|---|---|

| 1 | Dichloromethane | 80 | 1.2 | <5 |

| 6 | 1,2-Dichloroethane | 80 | 1.2 | 47 |

| 12 | 1,2-Dichloroethane | 100 | 1.2 | 49 |

*Yields determined by <sup>19</sup>F NMR.

Table 2: Comparative Performance of Fluorination Reagents

| Substrate | Reagent | Fluorination Position | Yield (%) |

|---|---|---|---|

| 1,5-Pentanediol | CpFluor1i | C3 | 70 |

| 1,5-Pentanediol | DAST | C1/C5 | 55 |

| 1,5-Pentanediol | PhenoFluor | C1/C5 | 45 |

Key Research Findings

Electronic Tuning : Substituents on CpFluors’ aryl rings significantly impact reactivity. Methoxy and naphthyl groups enhance yields by stabilizing cyclopropenium cations .

Pathway Control: Competition between cyclopropenium cation and cyclopropenone acetal pathways is tunable via substituent design .

Stereochemical Outcomes : Fluorination at chiral centers proceeds with inversion of configuration, as confirmed by X-ray crystallography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.